

Semustine (MeCCNU): A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Semustine

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Introduction

Semustine, also known as MeCCNU or by its IUPAC name 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, is a nitrosourea compound that has been investigated for its potent antineoplastic activity.[1][2] As an alkylating agent, it has been used in chemotherapy to treat a variety of cancers, including brain tumors, lung cancer, and gastrointestinal cancers.[2][3] Its lipophilic nature allows it to cross the blood-brain barrier, making it particularly useful for treating brain malignancies.[1] **Semustine** is a derivative of lomustine, distinguished by the presence of a methyl group on the cyclohexyl ring.[1] This guide provides a detailed overview of its chemical properties, structure, and mechanism of action, along with representative experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

Semustine is a light yellow crystalline powder.[4] It is an organochlorine compound and a member of the N-nitrosoureas.[4] The molecule's structure and key chemical properties are summarized below.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Semustine**.

Property	Value	Reference(s)
IUPAC Name	1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosoarea	[1]
Synonyms	MeCCNU, Methyl-CCNU, 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosoarea	[1]
CAS Number	13909-09-6	[4]
Molecular Formula	C ₁₀ H ₁₈ ClN ₃ O ₂	[4]
Molecular Weight	247.72 g/mol	[4]
Appearance	Light yellow powder	[4]
Melting Point	64 °C (decomposes)	[4]
Boiling Point	Decomposes upon heating	[4]
Solubility	- Water: 0.09 mg/mL- 0.1 N HCl: 0.09 mg/mL- 0.1 N NaOH: 0.09 mg/mL- 10% Ethanol: 0.10 mg/mL- Absolute Ethanol: 100.00 mg/mL- DMSO: 250.00 mg/mL- Chloroform: 667.00 mg/mL	[4]
LogP	3.30	[4]
SMILES	CC1CCC(CC1)NC(=O)N(CCCl)N=O	[1]
InChI	InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)	[1]

Chemical Structure

The chemical structure of **Semustine** consists of a urea backbone substituted with a 2-chloroethyl group and a nitroso group on one nitrogen, and a 4-methylcyclohexyl group on the other nitrogen.^[1]

Caption: Chemical structure of **Semustine** (MeCCNU).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Semustine** are not readily available in publicly accessible literature. The following sections describe generalized procedures based on established chemical principles for nitrosoureas and information available for analogous compounds.

Synthesis of Semustine

The synthesis of **Semustine** can be approached through a multi-step process starting from the formation of a urea intermediate, followed by nitrosation. A representative synthetic scheme is outlined below.^[1]

Step 1: Formation of 1,3-bis(2-chloroethyl)-urea A common precursor for nitrosourea synthesis is 1,3-bis(2-chloroethyl)-urea. This can be synthesized by reacting phosgene with aziridine, which forms a di(aziridin-1-yl)methanone intermediate. This intermediate then reacts with hydrochloric acid to open the aziridine rings, yielding 1,3-bis(2-chloroethyl)-urea.^[1]

Step 2: Nitrosation to form Carmustine (BCNU) The 1,3-bis(2-chloroethyl)-urea is then nitrosated using a nitrosating agent such as sodium nitrite in an acidic medium like formic acid. This step introduces a nitroso group onto one of the nitrogen atoms of the urea, forming Carmustine (BCNU).^[1]

Step 3: Decomposition of BCNU and substitution with 4-Methylcyclohexylamine Carmustine is subsequently decomposed in the presence of two equivalents of 4-methylcyclohexylamine. During this reaction, one of the chloroethyl groups and the nitroso group are displaced, and the 4-methylcyclohexylamino group is introduced, forming an intermediate urea derivative.^[1]

Step 4: Final Nitrosation to yield Semustine The final step involves the nitrosation of the intermediate from Step 3 under similar conditions as Step 2 (e.g., using sodium nitrite in formic acid). This re-introduces the nitroso group to yield **Semustine**.^[1]

A more recent approach involves using 1-chloro-2-isocyanatoethane as a starting material, which reacts with 4-methylcyclohexylamine, followed by nitrosation.[1]



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Caption: Generalized workflow for the synthesis of **Semustine**.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the routine quantification of **Semustine** in pharmaceutical formulations is crucial for quality control. While a specific, detailed protocol for **Semustine** is not publicly available, a method for the closely related compound, lomustine, can be adapted. A general HPLC method for **Semustine** analysis is described below, based on a published method.[4]

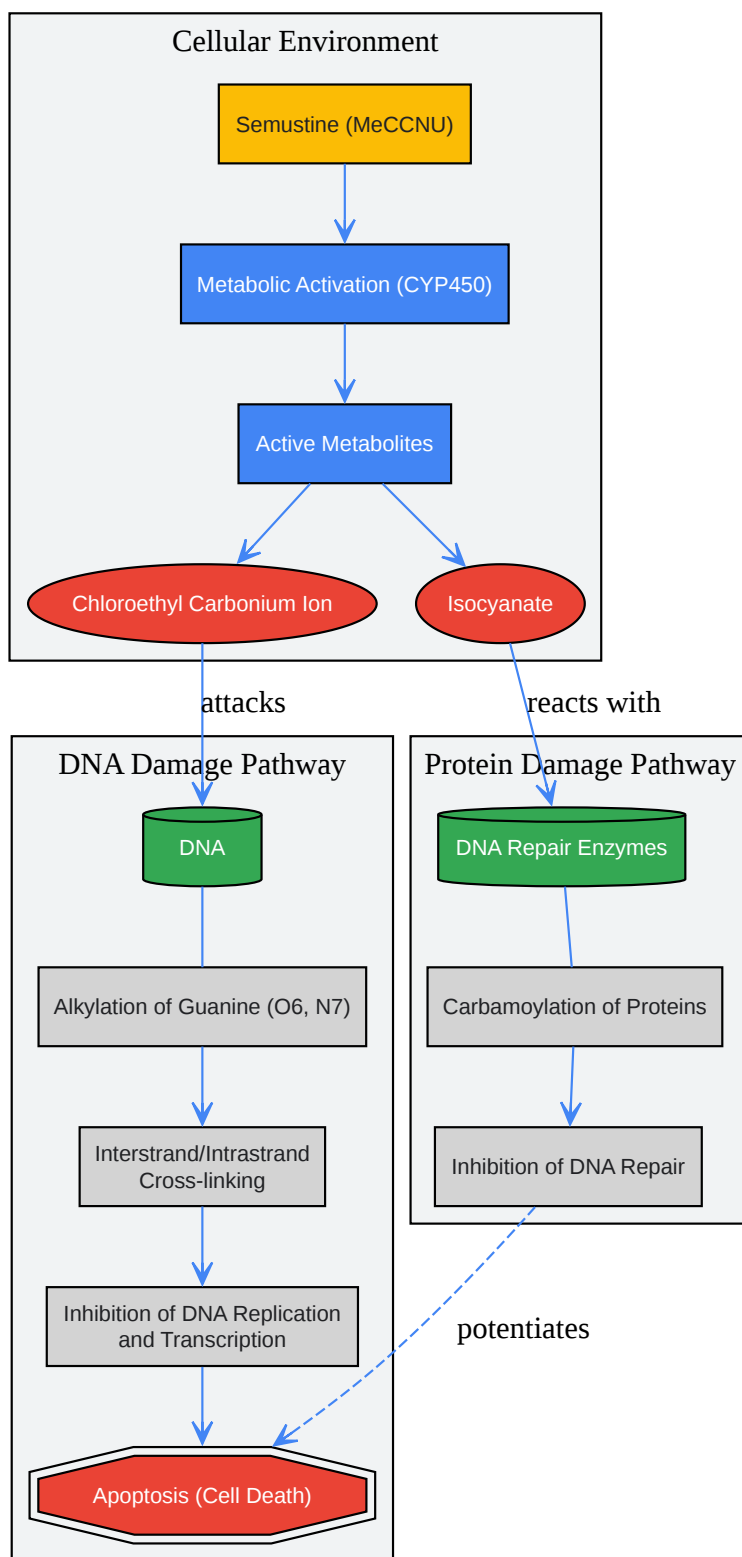
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase column, such as a μ Bondapak C18 (300 x 3.9 mm i.d.).[4]
- Mobile Phase: A mixture of acetonitrile and 1% aqueous acetic acid (e.g., 70:30 v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detection at 254 nm.[4]
- Sample Preparation:
 - Accurately weigh a sample containing approximately 20 mg of **Semustine**.
 - Dissolve the sample in a 10 mL volumetric flask using a suitable solvent containing a known concentration of an internal standard (e.g., 0.08 mg/mL fluoranthrene in acetonitrile).[4]

- Dilute the solution to a final concentration of approximately 0.25 mg/mL with the mobile phase.[\[4\]](#)
- Quantification: The concentration of **Semustine** in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of **Semustine**.

Mechanism of Action

Semustine exerts its cytotoxic effects primarily through the alkylation of DNA.[\[2\]](#) As a cell-cycle non-specific agent, it can damage cancer cells in any phase of the cell cycle.[\[2\]](#) The mechanism involves a series of steps beginning with metabolic activation.

- Metabolic Activation: After administration, **Semustine** undergoes metabolic activation, primarily in the liver by the cytochrome P450 (CYP) mono-oxygenase system.[\[1\]](#) This process generates reactive metabolites.
- Formation of Electrophiles: The activated metabolites decompose to form highly reactive electrophilic species, including a chloroethyl carbonium ion and an isocyanate moiety.[\[1\]](#)
- DNA Alkylation and Cross-linking: The chloroethyl carbonium ion is a potent alkylating agent that covalently binds to nucleophilic sites on DNA bases, particularly the O⁶ and N⁷ positions of guanine.[\[1\]](#) This alkylation can lead to the formation of interstrand and intrastrand cross-links in the DNA.[\[1\]](#)
- Inhibition of DNA Replication and Transcription: The DNA cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.[\[1\]](#)
- Induction of Apoptosis: The extensive DNA damage and the disruption of essential cellular processes trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[\[1\]](#)
- Carbamoylation: The isocyanate moiety can react with proteins, leading to their carbamoylation. This may inhibit DNA repair enzymes, further enhancing the cytotoxicity of the drug.



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Caption: Signaling pathway of **Semustine**'s mechanism of action.

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